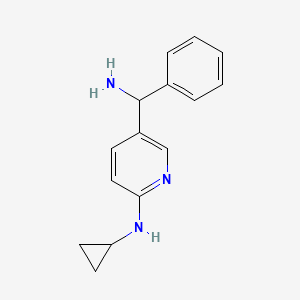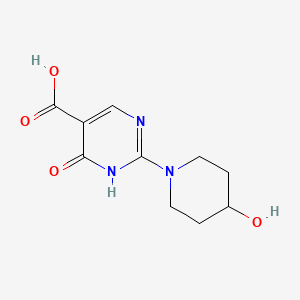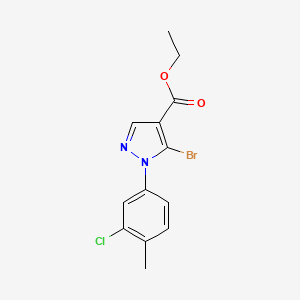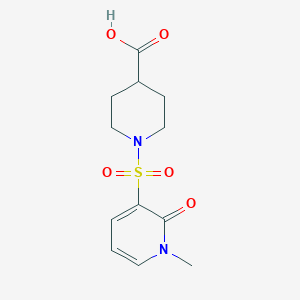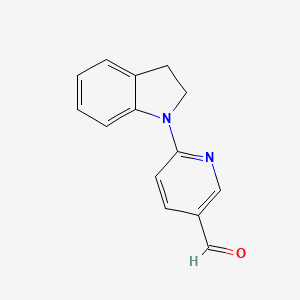
6-(Indolin-1-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Indolin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C14H12N2O It features an indoline moiety fused to a nicotinaldehyde structure, making it a unique hybrid molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)nicotinaldehyde typically involves the reaction of indoline with nicotinaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular amination reaction. This reaction is carried out under mild conditions, often using a base such as sodium carbonate and a solvent like hexafluoroisopropanol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-(Indolin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: 6-(Indolin-1-yl)nicotinic acid.
Reduction: 6-(Indolin-1-yl)nicotinyl alcohol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Indolin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Indolin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The indoline moiety allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indoline-2,3-dione: A compound with an indoline structure but different functional groups.
Uniqueness
6-(Indolin-1-yl)nicotinaldehyde is unique due to its combination of an indoline moiety with a nicotinaldehyde structure. This hybrid structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
6-(2,3-dihydroindol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H12N2O/c17-10-11-5-6-14(15-9-11)16-8-7-12-3-1-2-4-13(12)16/h1-6,9-10H,7-8H2 |
Clave InChI |
MUARKZVUJPGSGC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


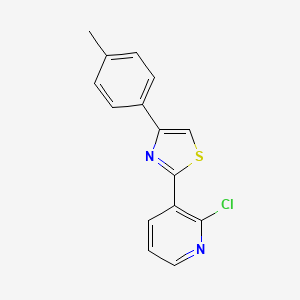
![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)
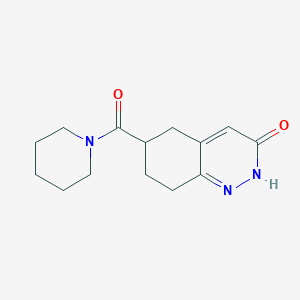
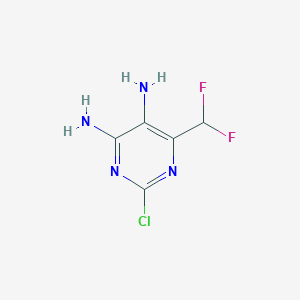
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
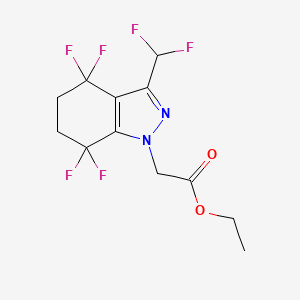
![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)

